
dibenzylphosphinic acid
Overview
Description
Dibenzylphosphinic acid (C₁₄H₁₅O₂P) is an organophosphorus compound characterized by two benzyl groups attached to a phosphinic acid moiety. Its synthesis involves multiple pathways, including:
- Alkali-mediated decomposition: Treatment of benzylbis(α-hydroxybenzyl)phosphine oxide with sodium hydroxide in benzene yields the sodium salt of this compound, followed by acidification to isolate the free acid (mp 190–191°C) .
- Hypophosphorous acid route: Reaction of hypophosphorous acid (H₃PO₂) with benzyl bromide produces this compound, which is used to synthesize aluminum–organophosphorus hybrids (AOPHs) for flame retardant applications .
- Phosphonium iodide method: Heating phosphonium iodide with benzaldehyde generates this compound as a by-product, alongside α-toluenephosphonic acid .
Structurally, the two benzyl groups confer steric bulk and hydrophobicity, influencing its reactivity and applications, particularly in flame retardancy and materials science.
Preparation Methods
Dibenzylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of dibenzylphosphine oxide with an oxidizing agent. Another method includes the reaction of benzyl bromide with phosphinic acid derivatives. Industrial production often employs these methods under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dibenzylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylphosphonic acid.
Reduction: Reduction reactions can convert it to dibenzylphosphine.
Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is employed in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.
Mechanism of Action
The mechanism of action of dibenzylphosphinic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of metabolic processes essential for cell survival.
Comparison with Similar Compounds
Flame Retardant Efficiency: Dibenzylphosphinic Acid vs. Diallylphosphinic Acid
This compound (7a) and diallylphosphinic acid (7b) are both used to synthesize aluminum–organophosphorus hybrids (AOPHs) for epoxy resin composites. Key performance metrics include:
Property | AOPH-NR (from 7a) | AOPH-C2 (from 7b) | Neat Epoxy Resin |
---|---|---|---|
LOI (%) | 28.0 | 23.6 | 19.5 |
Char Residue at 500°C | 18.2% | 16.8% | 14.5% |
5% Decomposition Temp | Decreased | No significant change | 320°C |
Key Findings :
- AOPH-NR (derived from this compound) exhibits superior flame retardancy due to higher LOI and condensed-phase action via increased char residue.
- The allyl groups in 7b reduce thermal stability, reflected in lower LOI and minimal impact on decomposition temperatures.
Structural Analogs: Phosphinic and Phosphonic Acid Derivatives
This compound vs. Phenylphosphinic Acid
- Phenylphosphinic acid (C₆H₅PO(OH)₂) lacks benzyl groups, resulting in lower molecular weight and higher acidity (pKa ~1.5 vs. ~2.5 for this compound) .
- Applications : Phenylphosphinic acid is used in coordination chemistry, whereas this compound’s hydrophobicity favors polymer composites.
This compound vs. α-Toluenephosphonic Acid
- α-Toluenephosphonic acid (C₇H₇PO₃H₂) contains a phosphonic acid group (–PO₃H₂), offering stronger acidity (pKa ~1.0) and higher thermal stability (mp 166°C vs. 191°C for this compound) .
Functional Group Variations: this compound vs. Dibenzyl Phosphite
- Dibenzyl phosphite (C₁₄H₁₅O₃P) is an ester with a P–O–C linkage, unlike the P–C bond in this compound.
- Reactivity : The phosphite ester is more hydrolytically labile and less acidic, limiting its utility in flame retardants but favoring use as a ligand or intermediate .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dibenzylphosphinic acid, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via the Arbuzov reaction or hydrolysis of phosphonates. Key variables include solvent choice (e.g., isopropyl alcohol), temperature (90–145°C), and catalysts like AIBN . To optimize yield, systematic factorial designs (e.g., varying molar ratios, temperature gradients) can identify critical parameters . Purification often involves recrystallization or column chromatography, with characterization via P NMR and FT-IR to confirm structure and purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- P NMR is critical for identifying phosphorus environments, with shifts typically between 25–35 ppm for phosphinic acids. FT-IR confirms P=O and P-C bonds (~1200 cm and ~1450 cm, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. For rigorous analysis, compare spectra with literature data and use deuterated solvents to avoid artifacts .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Document reaction parameters meticulously (e.g., solvent purity, inert atmosphere protocols) and validate intermediates via H/P NMR. Use standardized workup procedures (e.g., quenching with aqueous HCl) and report deviations. Cross-check purity metrics (e.g., melting points, HPLC retention times) against published benchmarks .
Q. What are the common impurities in this compound synthesis, and how can they be mitigated?
- Impurities include unreacted starting materials (e.g., benzyl halides) and oxidized byproducts. Employ gradient elution in chromatography for separation. Trace metal contaminants (from catalysts) can be removed via chelating resins. Regular calibration of analytical instruments ensures accurate impurity quantification .
Q. How should researchers design a preliminary stability study for this compound under varying storage conditions?
- Test thermal stability via thermogravimetric analysis (TGA) and photostability using UV-visible spectroscopy under accelerated light exposure. Assess hydrolytic stability in buffered solutions (pH 3–10) at 40–60°C. Monitor degradation via HPLC and correlate findings with Arrhenius models to predict shelf life .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in this compound synthesis?
- Use isotopic labeling (e.g., O in hydrolysis steps) and kinetic profiling (e.g., in situ P NMR) to track intermediate formation. Computational methods (DFT calculations) can model transition states and activation barriers, validated against experimental rate constants .
Q. What strategies resolve contradictions in reported catalytic activities of this compound complexes?
- Perform comparative studies using identical substrates and conditions. Analyze discrepancies via X-ray crystallography (to confirm coordination geometry) and cyclic voltammetry (to assess redox behavior). Cross-reference with class-based trends (e.g., phosphinic vs. phosphonic acids) to identify structure-activity relationships .
Q. How can factorial design optimize this compound’s role in asymmetric catalysis?
- Apply response surface methodology (RSM) to variables like ligand-to-metal ratio, solvent polarity, and temperature. Use enantiomeric excess (ee) as the response variable, validated by chiral HPLC. Statistical tools (e.g., ANOVA) identify synergistic effects between factors .
Q. What computational approaches validate the supramolecular interactions of this compound in crystal engineering?
- Perform Hirshfeld surface analysis to map intermolecular contacts (e.g., H-bonding, π-π interactions). Pair with molecular dynamics simulations to predict packing motifs. Experimental validation via single-crystal XRD confirms computational predictions, with Mercury software visualizing lattice parameters .
Q. How do researchers address conflicting solubility data for this compound across solvents?
- Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Employ Hansen solubility parameters to correlate solvent polarity with dissolution. Investigate polymorphic forms via powder XRD, as crystalline phases may exhibit divergent solubility profiles .
Methodological Notes
- Referencing Standards : Always cite primary literature for synthetic procedures and spectroscopic data. Use tools like SciFinder for comprehensive literature reviews .
- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, ensuring independent verification .
- Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to prevent publication bias .
Properties
IUPAC Name |
dibenzylphosphinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMGVCQVPSHUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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